molecular formula C20H23N3O B11962708 N-(3-(2-Methoxyphenyl)-2-propenylidene)-4-phenyl-1-piperazinamine

N-(3-(2-Methoxyphenyl)-2-propenylidene)-4-phenyl-1-piperazinamine

Cat. No.: B11962708
M. Wt: 321.4 g/mol
InChI Key: TYKRZRJFFMEOJU-WXYKTORPSA-N
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Description

N-(3-(2-Methoxyphenyl)-2-propenylidene)-4-phenyl-1-piperazinamine: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a phenyl group and a methoxyphenyl-propenylidene moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-Methoxyphenyl)-2-propenylidene)-4-phenyl-1-piperazinamine typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxybenzaldehyde with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-Methoxyphenyl)-2-propenylidene)-4-phenyl-1-piperazinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .

Scientific Research Applications

N-(3-(2-Methoxyphenyl)-2-propenylidene)-4-phenyl-1-piperazinamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-(2-Methoxyphenyl)-2-propenylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine
  • N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine

Uniqueness

N-(3-(2-Methoxyphenyl)-2-propenylidene)-4-phenyl-1-piperazinamine stands out due to its unique structural features, such as the combination of a piperazine ring with a methoxyphenyl-propenylidene moiety.

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

(E,E)-3-(2-methoxyphenyl)-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine

InChI

InChI=1S/C20H23N3O/c1-24-20-12-6-5-8-18(20)9-7-13-21-23-16-14-22(15-17-23)19-10-3-2-4-11-19/h2-13H,14-17H2,1H3/b9-7+,21-13+

InChI Key

TYKRZRJFFMEOJU-WXYKTORPSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C=CC=NN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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